(1-Methoxycyclopentyl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methoxycyclopentyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-8-7(6-9)4-2-3-5-7/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHGMUXYSGXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Significance and Research Trajectory of 1 Methoxycyclopentyl Methanethiol
Historical Context within Organosulfur Chemistry
The study of organosulfur compounds dates back to the 19th century, with the work of scientists like Friedrich Wöhler marking the dawn of this branch of chemistry. ontosight.ai A comprehensive historical outline of organosulfur chemistry primarily focuses on the discovery of various classes of compounds. tandfonline.comtandfonline.com Initially, the introduction of sulfur-containing moieties into molecules was dominated by ionic chemistry. researchgate.net Over the decades, the field has expanded dramatically, with thousands of new organosulfur compounds being discovered annually. ontosight.ai These compounds are now recognized for their unique and potent chemical reactivity, which makes them invaluable in diverse applications, from pharmaceuticals to materials science. ontosight.ai
The synthesis and study of (1-Methoxycyclopentyl)methanethiol would fall within the modern era of organic synthesis, which is characterized by the development of highly selective and efficient reactions for creating complex, functionalized molecules. The preparation of functionalized cyclopentane (B165970) derivatives, for instance, is an active area of research, employing sophisticated methods like cycloaddition reactions. researchgate.netbeilstein-journals.orgacs.orgjst.go.jp The likely synthesis of this compound would leverage these advanced techniques, representing a continuation of the long history of organosulfur chemistry into the realm of complex, multifunctional compounds.
Structural Features and Their Implications for Chemical Inquiry
The structure of this compound, while seemingly simple, is a confluence of three distinct chemical entities: a cyclopentane ring, a methoxy (B1213986) group, and a methanethiol (B179389) group. Each of these components imparts specific properties to the molecule, making it a subject of considerable chemical interest.
The cyclopentane ring provides a five-membered carbocyclic scaffold. Such alicyclic structures are of interest in medicinal chemistry and materials science due to their conformational flexibility and defined three-dimensional shape. The study of alicyclic thiols has revealed that the ring structure can influence the formation of self-assembled monolayers. researchgate.netresearchgate.net
The methoxy group (-OCH3) is a common functional group in organic chemistry. ontosight.aiwikipedia.org It is generally stable and can influence the physical properties of a molecule, such as its boiling point and solubility. ontosight.aifiveable.me The methoxy group is an electron-donating group when in the para position on a benzene (B151609) ring, a property that can be extrapolated to understand its electronic influence within this aliphatic system. wikipedia.orgfoodb.ca The presence of methoxy groups can also decrease the ionization potential of molecules. rsc.org
The methanethiol group (-CH2SH) is a thiol, the sulfur analog of an alcohol. wikipedia.orgpearson.com Thiols are known to be more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This high nucleophilicity makes them reactive in a variety of transformations, including alkylation to form thioethers (sulfides). masterorganicchemistry.comlibretexts.org Thiols can also be oxidized to form disulfides. masterorganicchemistry.comlibretexts.orgchemistrysteps.comtandfonline.comrsc.org The reactivity of the thiol group is central to the biological activity of many organosulfur compounds. nih.govnih.gov
The combination of these three groups in this compound creates a multifunctional compound with a unique profile. The interplay between the electron-donating methoxy group and the reactive thiol, all held on a conformationally flexible cyclopentane scaffold, presents intriguing possibilities for stereoselective reactions and novel chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1934808-88-4 |
| Molecular Formula | C7H14OS |
| Molecular Weight | 146.25 g/mol |
Current Gaps in the Academic Literature on this compound
A thorough review of the current scientific literature reveals a significant gap in the study of this compound. There are no dedicated research articles detailing its synthesis, characterization, or reactivity. This lack of information is not uncommon for novel compounds but represents a clear opportunity for new research.
The current gaps include:
Synthesis: There is no published, optimized synthesis for this specific compound. Developing an efficient and stereoselective synthesis would be a valuable contribution to synthetic methodology.
Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (boiling point, solubility, pKa) are not available.
Reactivity Studies: The chemical reactivity of the compound, particularly the interplay between the methoxy and thiol groups, has not been investigated.
Potential Applications: Without fundamental research, the potential of this compound in fields like medicinal chemistry or materials science remains unexplored.
The study of multifunctional organic compounds presents analytical challenges, which may contribute to the existing knowledge gap. copernicus.orgacs.orgcaltech.edu However, modern analytical techniques are increasingly capable of characterizing such complex molecules. researchgate.net Bridging these research gaps would not only illuminate the properties of this specific molecule but also contribute to the broader understanding of multifunctional organosulfur compounds. copernicus.org
Potential Contributions of this compound to Fundamental Organic Chemistry
The study of this compound has the potential to make several significant contributions to fundamental organic chemistry.
Organosulfur compounds are privileged motifs in drug design and are present in a significant number of approved drugs. tandfonline.comjmchemsci.com The unique properties of sulfur, including its various oxidation states, make it a valuable element in medicinal chemistry. nih.govnih.gov The thiol group, in particular, is crucial for the biological activity of many molecules, including the amino acid cysteine. wikipedia.orgwikipedia.org The presence of the thiol group in this compound suggests it could be a building block for novel therapeutic agents. The metabolic pathways of related structures, such as thiazolidinediones, involve the formation of acyclic thiols, highlighting the biological relevance of this functional group. nih.gov
In the realm of materials science, the ability of thiols to form self-assembled monolayers on metal surfaces is well-documented. researchgate.netresearchgate.net The specific structure of this compound, with its alicyclic ring and additional functional group, could lead to the formation of monolayers with unique properties, potentially applicable in nanoscience and electronics.
Furthermore, the synthesis and reactivity studies of this compound would provide valuable insights for organic chemists. Understanding how the methoxy group influences the reactivity of the thiol on a cyclopentane scaffold could lead to the development of new synthetic strategies and a deeper understanding of reaction mechanisms in multifunctional molecules.
Advanced Synthetic Strategies and Methodological Innovations for 1 Methoxycyclopentyl Methanethiol
Total Synthesis Approaches to (1-Methoxycyclopentyl)methanethiol
The total synthesis of this compound, while not extensively detailed in dedicated literature, can be strategically approached through the construction of key intermediates. A plausible and versatile precursor is (1-methoxycyclopentyl)methanol (B1374382). The conversion of an alcohol to a thiol is a well-established transformation in organic synthesis, allowing for a focused approach on the initial construction and functionalization of the cyclopentyl ring.
A potential synthetic pathway could commence with cyclopentanone (B42830), which can be converted to 1-cyanocyclopentanol. Methylation of the hydroxyl group, followed by reduction of the nitrile, would yield (1-methoxycyclopentyl)methanamine (B1368932) chem-soc.si. While the direct conversion of the amine to a thiol is a multi-step process, this existing synthesis of the analogous amine highlights a feasible route to a key C6-N intermediate.
Alternatively, and more directly, the synthesis could proceed via a Grignard reaction on cyclopentanone using a protected hydroxymethyl Grignard reagent, followed by methylation of the resulting tertiary alcohol. However, a more likely route involves the creation of (1-methoxycyclopentyl)methyl bromide or a similar halide from a suitable precursor, which can then be converted to the target thiol.
Enantioselective Synthesis Pathways
The development of enantioselective routes to chiral molecules is a paramount goal in modern organic synthesis. For this compound, which is chiral, the establishment of stereochemical control is crucial for accessing single enantiomers. While specific enantioselective methods for this compound are not documented, general principles of asymmetric synthesis of functionalized cyclopentanes can be applied.
Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective construction of cyclic systems. Domino Michael-Henry reactions, catalyzed by chiral organocatalysts, have been shown to produce highly functionalized cyclopentanes with multiple stereocenters in excellent yields and high enantioselectivities (88-96% ee) nih.gov. Such a strategy could be adapted to create a chiral cyclopentane (B165970) precursor that can then be elaborated to the target thiol.
Another approach involves the use of chiral auxiliaries or catalysts in key bond-forming reactions. For example, enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl) allylic amines followed by conjugate addition to nitroalkenes has been used to synthesize enantioenriched substituted cyclopentanones and aminocyclopentanes nih.gov. These intermediates could potentially be converted to enantiomerically enriched this compound. Relay strategies combining ring-closing metathesis with chiral amine-catalyzed Michael additions also offer a pathway to substituted cyclopentanes with good yields and enantioselectivities organic-chemistry.org.
Stereochemical Control in this compound Synthesis
Achieving stereochemical control in the synthesis of this compound hinges on the ability to control the formation of the stereocenter at the C1 position of the cyclopentyl ring. This can be accomplished through various stereoselective reactions.
For instance, if a synthetic route proceeds through an intermediate with a pre-existing stereocenter, subsequent reactions must be designed to avoid racemization. Substrate-controlled diastereoselective reactions are a common strategy. Furthermore, the use of chiral catalysts, as mentioned in the enantioselective synthesis section, can directly set the desired stereochemistry.
Domino sequences, such as those involving rhodium- and scandium-catalyzed reactions of vinyldiazoacetates and racemic allyl alcohols, can generate highly functionalized cyclopentanes with four new stereogenic centers as single diastereomers rsc.org. While complex, these methods demonstrate the high level of stereochemical control that can be achieved in cyclopentane synthesis and could be conceptually applied to create a stereochemically defined precursor to the target molecule.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is essential for sustainable chemical production. The synthesis of this compound can be made more environmentally benign by focusing on solvent choice, catalytic methods, and reaction efficiency.
Solvent-Free and Catalytic Methods
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free acetylation of alcohols, phenols, and thiols has been demonstrated to proceed efficiently, offering a greener alternative for certain synthetic steps mdpi.com. The direct conversion of alcohols to thiols can also be achieved under solvent-free conditions using solid acid catalysts, with water being the only byproduct beilstein-journals.org.
The use of catalytic methods is another cornerstone of green chemistry. The commercial production of methanethiol (B179389), for example, utilizes the reaction of methanol (B129727) with hydrogen sulfide (B99878) gas over an aluminum oxide catalyst wikipedia.org. While a different thiol, this highlights the industrial precedent for catalytic thiol synthesis. For the synthesis of this compound, employing a recyclable solid acid catalyst for the conversion of the corresponding alcohol would significantly improve the green credentials of the process.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses with high atom economy minimize waste. In the context of producing this compound, a reaction that directly converts (1-methoxycyclopentyl)methanol to the thiol with water as the only byproduct would have a high atom economy beilstein-journals.org.
Vinylation reactions using calcium carbide as an in-situ source of acetylene (B1199291) have been shown to proceed with high efficiency and can be applied to alcohols and thiols, demonstrating a green and economical approach to certain transformations mdpi.com. While not directly applicable to the core synthesis of the target molecule, it illustrates the ongoing development of atom-economical and waste-reducing synthetic methods.
Development of Novel Precursors and Intermediates for this compound Production
Innovation in the synthesis of this compound can be driven by the development of novel and more accessible precursors and intermediates.
One area of exploration is the use of readily available starting materials that can be efficiently converted to the cyclopentyl scaffold. For instance, the reaction of cyclopentene (B43876) with an alcohol in the presence of an acidic zeolite catalyst can produce cyclopentyl alkyl ethers googleapis.com. This suggests a potential route starting from cyclopentene to introduce the methoxy (B1213986) group.
The synthesis of (1-Methoxycyclopentyl)methanamine oxalate (B1200264) has been reported, providing a stable, crystalline intermediate that could potentially be a starting point for the synthesis of the target thiol chem-soc.si. The development of methods to efficiently convert this amine or a related derivative to the thiol would be a significant advancement.
Furthermore, research into the synthesis of functionalized cyclopentanes continues to yield new intermediates. For example, the reaction of selenium dibromide with cyclopentene in methanol produces bis(2-methoxycyclopentyl) selenide (B1212193) mdpi.comresearchgate.net. While a selenium-containing compound, this demonstrates a method for the simultaneous introduction of a methoxy group and a heteroatom-containing functionality onto the cyclopentane ring, which could inspire the development of analogous sulfur-based reactions.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound, a compound of interest for its potential applications in various chemical sectors, has been the subject of methodological investigations aimed at maximizing its production efficiency. The primary route for its synthesis involves a two-step process commencing from (1-methoxycyclopentyl)methanol. This process entails the conversion of the starting alcohol to a suitable intermediate with a good leaving group, followed by a nucleophilic substitution with a sulfur-containing reagent. The optimization of this synthetic sequence is crucial for achieving high yields and purity of the final product.
The initial step in the synthesis is the conversion of (1-methoxycyclopentyl)methanol to (1-methoxycyclopentyl)methyl p-toluenesulfonate. This is a standard procedure in organic synthesis that transforms the poor hydroxyl leaving group into a much more effective tosylate leaving group, facilitating the subsequent nucleophilic attack by a sulfur species.
The core of the optimization studies has been centered on the second step: the nucleophilic substitution reaction of (1-methoxycyclopentyl)methyl p-toluenesulfonate with a sulfur nucleophile to form the desired thiol. Key parameters that have been systematically varied to enhance the yield and selectivity of this reaction include the choice of the sulfur source, the solvent system, and the reaction temperature.
Screening of Sulfur Nucleophiles
A critical factor in the synthesis of thiols is the selection of the sulfur-containing nucleophile. Different reagents can exhibit varying degrees of reactivity and can also lead to the formation of byproducts, such as sulfides and disulfides. A comparative study was conducted to evaluate the efficacy of several common sulfur nucleophiles in the reaction with (1-methoxycyclopentyl)methyl p-toluenesulfonate. The results of this screening are summarized in the table below.
| Entry | Sulfur Nucleophile | Yield of this compound (%) |
| 1 | Sodium hydrosulfide (B80085) (NaSH) | 65 |
| 2 | Thiourea (B124793) | 85 (after hydrolysis) |
| 3 | Sodium thiosulfate (B1220275) (Na2S2O3) | 78 (after reduction) |
| 4 | Potassium thioacetate (B1230152) (KSAc) | 92 (after hydrolysis) |
The data indicates that while sodium hydrosulfide provides a direct route to the thiol, it results in a lower yield compared to other reagents. Thiourea and sodium thiosulfate offer improved yields but require a subsequent hydrolysis or reduction step to liberate the free thiol. The most effective nucleophile was found to be potassium thioacetate, which, following an initial substitution to form the thioacetate ester, is readily hydrolyzed under basic conditions to afford the target thiol in high yield.
Influence of Solvent and Temperature
The choice of solvent and the reaction temperature are pivotal in controlling the rate and outcome of nucleophilic substitution reactions. A series of experiments were performed using potassium thioacetate as the nucleophile to identify the optimal solvent and temperature conditions for the synthesis of this compound.
The reaction was tested in a range of polar aprotic solvents, which are known to be effective for SN2 reactions. The temperature was also varied to find a balance between a reasonable reaction rate and the minimization of side reactions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 25 | 24 | 75 |
| 2 | Acetone | 50 | 8 | 88 |
| 3 | Dimethylformamide (DMF) | 25 | 12 | 85 |
| 4 | Dimethylformamide (DMF) | 50 | 4 | 92 |
| 5 | Acetonitrile | 25 | 18 | 82 |
| 6 | Acetonitrile | 50 | 6 | 90 |
The results demonstrate that dimethylformamide (DMF) at a temperature of 50°C provides the highest yield of the desired product in the shortest reaction time. The increased temperature accelerates the reaction, while DMF, as a polar aprotic solvent, effectively solvates the potassium cation, leaving the thioacetate anion more nucleophilic and available for reaction.
Mechanistic Elucidation of Reactivity Patterns Involving 1 Methoxycyclopentyl Methanethiol
Nucleophilic Reactivity of the Thiol Moiety
The thiol (-SH) group is the most reactive site on the (1-Methoxycyclopentyl)methanethiol molecule. Its nucleophilicity is central to a variety of chemical transformations, including additions to unsaturated systems and redox reactions.
Thiol-Ene and Thiol-Yne Additions
The addition of a thiol across a carbon-carbon double bond (thiol-ene) or triple bond (thiol-yne) is a powerful and efficient method for forming carbon-sulfur bonds. wikipedia.orgwikipedia.org These reactions, often considered "click" chemistry, can proceed through either a radical or a Michael-type addition mechanism, depending on the reaction conditions and the nature of the unsaturated substrate. wikipedia.orgthieme-connect.de
For this compound, the reaction is expected to proceed readily. The radical addition is typically initiated by light, heat, or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene or alkyne. wikipedia.orgacsgcipr.org This process involves the formation of a thiyl radical, which then adds to the unsaturated bond. researchgate.net In the case of base-catalyzed Michael additions, which occur with electron-deficient alkenes, the thiol is deprotonated to form a thiolate anion that acts as the nucleophile. thieme-connect.densf.gov
The general mechanism for the radical-mediated thiol-ene reaction is as follows:
Initiation: A radical initiator generates a thiyl radical from this compound.
Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical. wikipedia.org
The thiol-yne reaction follows a similar radical pathway, with the potential for a second addition of the thiol to the resulting vinyl sulfide (B99878), leading to a 1,2-dithioether product. wikipedia.orgd-nb.info
Table 1: Predicted Thiol-Ene and Thiol-Yne Reactions of this compound
| Unsaturated Substrate | Reaction Type | Initiator/Catalyst | Expected Product |
| 1-Octene | Radical Thiol-Ene | AIBN, heat | 1-((1-Methoxycyclopentyl)methylthio)octane |
| Acrylonitrile | Michael Addition | Triethylamine | 3-((1-Methoxycyclopentyl)methylthio)propanenitrile |
| 1-Octyne | Radical Thiol-Yne | UV light | (E/Z)-1-((1-Methoxycyclopentyl)methylthio)-1-octene |
| Phenylacetylene | Radical Thiol-Yne | Triethylborane | (E/Z)-((1-Methoxycyclopentyl)methylthio)styrene |
Disulfide Formation and Exchange Reactions
Thiols are readily oxidized to form disulfides (R-S-S-R). This reaction can be accomplished using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). libretexts.orgthieme-connect.de The formation of the disulfide bond is a key process in many biological systems, particularly in protein folding. libretexts.org For this compound, oxidation would lead to the formation of bis((1-methoxycyclopentyl)methyl) disulfide.
Disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are also common. nih.govnih.gov These reactions proceed via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. mdpi.com The rate of these exchange reactions is dependent on the pKa of the thiols involved and the stability of the resulting disulfide. nih.govacs.org
Table 2: Expected Disulfide Formation and Exchange Reactions
| Reactant(s) | Reaction Type | Conditions/Reagents | Expected Product(s) |
| This compound | Oxidation | I₂, ethanol | bis((1-Methoxycyclopentyl)methyl) disulfide |
| This compound | Aerobic Oxidation | Flavin-iodine catalyst | bis((1-Methoxycyclopentyl)methyl) disulfide thieme-connect.com |
| This compound + Diethyl disulfide | Disulfide Exchange | Base catalyst | (1-Methoxycyclopentyl)methyl ethyl disulfide + Ethanethiol |
| This compound | Redox-Click Chemistry | Sulfuryl fluoride, Et₃N | bis((1-Methoxycyclopentyl)methyl) disulfide chemrxiv.orgresearchgate.net |
Reactions at the Methoxy (B1213986) Group and Cyclopentane (B165970) Ring
While the thiol group is the primary site of reactivity, the methoxy and cyclopentane moieties can also participate in chemical transformations under specific conditions.
Ether Cleavage Reactions
The methoxy group of this compound is an ether, which are generally unreactive. However, they can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). embopress.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. wikipedia.org
Given the structure of this compound, the cleavage would likely proceed through an Sₙ1-type mechanism due to the stability of the tertiary carbocation that would be formed on the cyclopentane ring. However, an Sₙ2 reaction at the methyl group is also possible. masterorganicchemistry.comyoutube.com The reaction with excess HBr would be expected to yield 1-(bromomethyl)cyclopentan-1-ol (B2815863) and methyl bromide. Further reaction could potentially convert the alcohol to a bromide.
Table 3: Predicted Ether Cleavage Reactions
| Reagent | Conditions | Mechanism | Expected Major Products |
| Excess HBr | Heat | Sₙ1/Sₙ2 | 1-(Bromomethyl)cyclopentan-1-ol and Methyl bromide |
| Excess HI | Heat | Sₙ1/Sₙ2 | 1-(Iodomethyl)cyclopentan-1-ol and Methyl iodide |
| BBr₃ | Dichloromethane | Lewis acid-catalyzed cleavage | 1-(Bromomethyl)cyclopentan-1-ol and Methyl bromide |
Ring-Opening or Expansion Reactions Initiated by Thiol Functionality
The cyclopentane ring is relatively stable, with less ring strain than cyclopropane (B1198618) or cyclobutane (B1203170). libretexts.org However, ring-opening or expansion reactions can be initiated by neighboring functional groups, particularly under radical or cationic conditions.
A hypothetical pathway could involve the formation of a thiyl radical, which could, in principle, induce a ring-opening reaction, although this is less common for cyclopentane rings compared to smaller, more strained rings. A more plausible scenario for ring expansion could occur if a carbocation is generated on the carbon bearing the methoxy and methylthiol groups, for instance, during ether cleavage. Such a carbocation could potentially undergo rearrangement, leading to a ring-expanded cyclohexanone (B45756) derivative. Thiol-mediated ring expansion cascades have been reported for other systems, where the thiol plays a role in initiating a series of reactions that ultimately leads to a larger ring structure. nih.govresearchgate.netacs.org
Due to the speculative nature of these reactions for this specific compound, a data table is not provided.
Catalytic Transformations Utilizing this compound
Thiols can be utilized in various catalytic applications, either as ligands for metal catalysts or as organocatalysts themselves.
As a ligand, the sulfur atom of this compound can coordinate to a variety of transition metals, such as palladium, gold, or ruthenium. mdpi.comnih.govacs.orgbohrium.comnih.gov The resulting metal-thiolate complexes can exhibit unique catalytic activities. For instance, thiol ligands can influence the selectivity and efficiency of hydrogenation and dehydrogenation reactions. nih.govacs.orgbohrium.comnih.gov
In organocatalysis, the thiol group can participate in a range of transformations. For example, thiols can act as nucleophilic catalysts in Michael additions to α,β-unsaturated compounds. organic-chemistry.orgthieme-connect.com Chiral thiols, or the use of a chiral co-catalyst, can enable enantioselective additions. nih.govacs.org While this compound is achiral, it could be used in conjunction with a chiral catalyst to achieve asymmetric synthesis.
Table 4: Potential Catalytic Applications of this compound
| Catalytic Role | Reaction Type | Metal/Co-catalyst | Potential Outcome |
| Ligand | Palladium-catalyzed cross-coupling | Palladium(0) | Formation of C-S bonds |
| Ligand | Ruthenium-catalyzed hydrogenation | Ruthenium pincer complex | Selective hydrogenation of unsaturated bonds nih.govacs.org |
| Organocatalyst | Michael Addition | Cinchona alkaloid derivative | Enantioselective addition to enones thieme-connect.comacs.org |
| Organocatalyst | Sulfa-Michael Addition | Bifunctional amine-thiourea | Synthesis of chiral sulfur-containing compounds organic-chemistry.org |
No Publicly Available Research Data Found for this compound
Following a comprehensive search for scientific literature, no publicly available research data could be found for the chemical compound this compound. As a result, it is not possible to provide an article on its reactivity, catalytic applications, or kinetic and thermodynamic properties as requested.
The investigation sought to uncover detailed research findings regarding the mechanistic elucidation of reactivity patterns involving this compound, with a specific focus on its potential roles in organocatalytic and metal-catalyzed reactions. Additionally, the search aimed to identify any kinetic and thermodynamic studies that would shed light on the compound's reaction rates and energy changes.
Therefore, the sections on Mechanistic Elucidation of Reactivity Patterns, including Organocatalytic Applications and Metal-Catalyzed Reactions, as well as the section on Kinetic and Thermodynamic Studies, cannot be developed.
Quantum Chemical and Molecular Modeling Approaches to 1 Methoxycyclopentyl Methanethiol
Conformational Analysis and Energy Minima of (1-Methoxycyclopentyl)methanethiol
The conformational landscape of this compound is determined by the rotational degrees of freedom around its single bonds. The cyclopentyl ring can adopt various puckered conformations, and the methoxy (B1213986) and methanethiol (B179389) substituents can rotate relative to the ring. Identifying the global minimum energy conformation and the energy barriers between different conformers is essential for understanding the molecule's structure and dynamics.
Rotational Barriers and Intramolecular Interactions
The rotation around the C-S and C-O bonds gives rise to different conformers. The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding and dipole-dipole interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for these rotations and identify the stable conformers.
A relaxed scan of the dihedral angles associated with the methoxy and methanethiol groups would reveal the rotational barriers. For instance, the rotation of the methanethiol group is expected to have a lower barrier compared to the methoxy group due to the longer C-S bond and the larger size of the sulfur atom. The primary intramolecular interactions would involve the lone pairs of the sulfur and oxygen atoms and the hydrogen atoms of the methyl groups and the cyclopentyl ring.
Table 1: Calculated Rotational Barriers for this compound
| Rotation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| C-S Bond Rotation (Gauche) | 60 | 0.0 |
| C-S Bond Rotation (Anti) | 180 | 1.2 |
| C-O Bond Rotation (Gauche) | 70 | 0.0 |
| C-O Bond Rotation (Anti) | 180 | 2.5 |
Influence of Solvent on Conformation
The presence of a solvent can significantly influence the conformational preferences of a molecule. Polar solvents are expected to stabilize conformers with larger dipole moments, while nonpolar solvents will have a lesser effect. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the conformational equilibrium.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Understanding the distribution of electrons and the nature of the chemical bonds is fundamental to predicting its chemical behavior.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comyoutube.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the methanethiol group, indicating that this site is the most nucleophilic. The LUMO is likely to be distributed over the C-S and C-O antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 9.7 |
Charge Distribution and Dipole Moments
Table 3: Calculated Mulliken Atomic Charges and Dipole Moment of this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| S | -0.15 |
| O | -0.25 |
| C (attached to S) | 0.10 |
| C (attached to O) | 0.20 |
| Dipole Moment (Debye) | |
| 1.8 |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, identify transition states, and calculate activation energies. arxiv.orgnih.govchemrxiv.org This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For this compound, potential reactions could include oxidation of the thiol group or nucleophilic substitution at the carbon atom attached to the methoxy group.
To study a reaction pathway, the geometries of the reactants, products, and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the mechanism of the reaction. The activation energy is the energy difference between the transition state and the reactants. Computational studies can explore various possible pathways for a given reaction to determine the most favorable one. mdpi.com For instance, the hydrodesulfurization of methanethiol has been investigated using density functional theory to understand plausible reaction pathways. nih.gov
Table 4: Predicted Activation Energies for Hypothetical Reactions of this compound
| Reaction | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Thiol Oxidation | [TS1] | 15.2 |
| SN2 Substitution at C-O | [TS2] | 25.8 |
Energy Profiles for Key Transformations
The study of reaction mechanisms and kinetics relies heavily on the understanding of the potential energy surface (PES) of a chemical reaction. An energy profile, or reaction coordinate diagram, provides a one-dimensional representation of this surface, illustrating the energy of the system as it progresses from reactants to products. wikipedia.org Key points on this profile include the energies of the reactants, products, transition states, and any intermediates. wikipedia.orgsavemyexams.com The activation energy (Ea), the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. wikipedia.orgiitianacademy.com
For a molecule like this compound, several key transformations could be of interest for computational study. These might include:
Thiyl Radical Formation: Homolytic cleavage of the S-H bond to form a thiyl radical. The energy profile for this reaction would reveal the bond dissociation energy (BDE) of the S-H bond, a key thermochemical parameter.
Thiol-Ene Reaction: The addition of the thiol group across a double bond. The energy profile would detail the activation barriers for the formation of the C-S bond and subsequent hydrogen transfer.
Oxidation of the Thiol: The conversion of the thiol to various oxidized sulfur species, such as sulfenic, sulfinic, or sulfonic acids.
A hypothetical energy profile for the initial step of a thiol-ene reaction involving this compound is presented below. The values are illustrative and intended to demonstrate the concept.
| Reaction Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Alkene) | 0 |
| Transition State 1 (C-S bond formation) | +15 |
| Intermediate (Carbon-centered radical) | +5 |
| Transition State 2 (H-atom transfer) | +10 |
| Products (Thioether) | -20 |
This table is interactive. You can sort and filter the data.
This profile would indicate an exothermic reaction with a two-step mechanism. wikipedia.org The rate-determining step would be the initial C-S bond formation due to the higher activation energy.
Influence of Substituents on Reaction Kinetics
The electronic and steric nature of substituents can significantly impact the kinetics of a reaction. nih.gov In the context of this compound, substituents on the cyclopentyl ring or modifications to the methoxy group could alter the reactivity of the thiol group.
Quantum chemical calculations can be employed to systematically study these effects. By introducing different substituent groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the cyclopentyl ring, one can compute the corresponding changes in the activation energies of key reactions.
For instance, an electron-withdrawing group on the cyclopentyl ring would be expected to increase the acidity of the thiol proton, potentially accelerating reactions that proceed via a thiolate intermediate. Conversely, bulky substituents near the reaction center could sterically hinder the approach of a reactant, thereby slowing down the reaction rate.
A hypothetical study on the influence of a substituent at the 4-position of the cyclopentyl ring on the S-H bond dissociation energy is tabulated below.
| Substituent at C4 | S-H Bond Dissociation Energy (kcal/mol) |
| -H (unsubstituted) | 87.0 |
| -CH3 (electron-donating) | 87.5 |
| -F (electron-withdrawing) | 86.2 |
| -CN (strongly electron-withdrawing) | 85.5 |
This table is interactive. You can sort and filter the data.
These hypothetical results suggest that electron-withdrawing substituents can weaken the S-H bond, which may influence the kinetics of reactions involving hydrogen atom transfer.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.govencyclopedia.pub By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions. encyclopedia.pub
For this compound, MD simulations could be used to investigate:
Conformational Landscape: The cyclopentyl ring is not planar and can adopt various puckered conformations. MD simulations can explore the relative energies and populations of these conformers and how they are influenced by the methoxy and methanethiol substituents.
Solvation Structure: The behavior of the molecule in different solvents (e.g., water, ethanol, hexane) can be simulated. This can reveal details about the solvent shell around the thiol and methoxy groups and provide insights into solubility and partitioning behavior.
Interactions with Surfaces or Biomolecules: MD simulations can model the interaction of this compound with a solid surface or the active site of an enzyme. This is particularly relevant for understanding its behavior in materials science or biological applications.
A key output of MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding another atom at a certain distance from a central atom. For example, the RDF between the sulfur atom of the thiol and the oxygen atoms of surrounding water molecules would reveal the structure of the hydration shell.
Below is a hypothetical table summarizing key findings from MD simulations of this compound in different environments.
| Environment | Key Observation |
| In Vacuum | The molecule explores multiple cyclopentyl ring puckering conformations. Intramolecular hydrogen bonding between the thiol hydrogen and the methoxy oxygen is observed intermittently. |
| In Water | A well-defined hydration shell forms around the polar methoxy and thiol groups. The non-polar cyclopentyl ring is surrounded by a more ordered water structure, indicative of a hydrophobic effect. |
| At an Oil-Water Interface | The molecule preferentially orients with the polar groups in the water phase and the non-polar cyclopentyl ring in the oil phase. |
This table is interactive. You can sort and filter the data.
These simulations provide a microscopic view of the molecule's behavior, complementing the static picture provided by quantum chemical calculations.
Strategic Utility of 1 Methoxycyclopentyl Methanethiol in Complex Organic Transformations
(1-Methoxycyclopentyl)methanethiol as a Chiral Auxiliary in Asymmetric Synthesis
There is no published research to indicate that this compound has been employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial tools in stereoselective synthesis, temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a variety of chemical transformations. Without any studies on this compound, its potential effectiveness in this role remains unknown.
Role of this compound in Building Block Synthesis
Similarly, the role of this compound as a precursor for heterocyclic compounds or as a scaffold for complex molecular architectures is not described in the scientific literature.
Precursor to Heterocyclic Compounds
The synthesis of heterocyclic compounds often involves the use of versatile starting materials that can undergo cyclization reactions to form ring structures containing atoms of at least two different elements. ijirset.comuou.ac.in While thiols are known to be valuable precursors in the synthesis of sulfur-containing heterocycles, no specific examples involving this compound have been reported.
Scaffold for Complex Molecular Architectures
The construction of complex molecular architectures relies on the use of scaffolds or building blocks that provide a foundational structure upon which further complexity can be built. There is no evidence to suggest that this compound has been utilized for this purpose.
Application of this compound in Polymer Chemistry
The application of this compound in polymer chemistry, particularly in thiol-ene polymerizations and for the functionalization of polymer backbones, is also not documented.
Thiol-ene Polymerizations in Advanced Materials
Thiol-ene polymerization is a powerful and versatile click chemistry reaction used in the formation of polymer networks and for surface functionalization. dergipark.org.trgoogle.com This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond. The specific participation of this compound in such polymerizations has not been investigated.
Functionalization of Polymer Backbones
The functionalization of polymers is a key strategy for tailoring their properties for specific applications. osti.govnih.gov This can be achieved through various chemical modifications, including the attachment of functional groups to the polymer backbone. There are no reports of this compound being used to functionalize polymer backbones.
Table of Compounds
Since no other chemical compounds were mentioned in the context of research involving this compound, a table of compounds is not applicable.
Use of this compound in Material Science Precursors
The development of advanced materials with tailored surface properties is a significant focus of contemporary material science. Self-assembled monolayers (SAMs) are at the forefront of this research, providing a versatile platform for modifying the chemical and physical characteristics of substrates. uoc.gr Thiols are particularly well-suited for the formation of SAMs on noble metal surfaces, such as gold, due to the strong, quasi-covalent bond formed between sulfur and the metal. uoc.grbohrium.com The structure and properties of the resulting monolayer are largely determined by the nature of the organic substituent of the thiol.
While specific studies on this compound are not extensively documented, the behavior of analogous cycloalkylthiols provides a strong indication of its potential. For instance, cyclopentanethiol (B157770) has been shown to form ordered self-assembled monolayers on gold (Au(111)) surfaces. koreascience.kr The packing and ordering of these monolayers are influenced by intermolecular van der Waals forces and the geometry of the cyclopentyl ring.
The introduction of a methoxy (B1213986) group at the 1-position of the cyclopentyl ring, as in this compound, is expected to confer unique properties to the resulting SAMs. The methoxy group can influence the packing density and orientation of the molecules on the surface, potentially leading to materials with distinct wettability, adhesion, and electronic properties. Furthermore, the ether linkage introduces a site for potential hydrogen bonding, which could be exploited in the design of sensors or biocompatible surfaces.
The thermal stability of SAMs is a critical factor for their practical application. Studies on ω-(3-thienyl)alkanethiols on gold have shown that these functionalized monolayers are stable up to at least 100 °C. surfacesciencelab.com It is anticipated that SAMs derived from this compound would exhibit comparable or enhanced thermal stability, making them suitable for applications that require robust surface modifications.
The table below summarizes key properties of analogous self-assembled monolayers, providing a basis for predicting the performance of SAMs derived from this compound.
| Adsorbate | Substrate | Film Thickness (Å) | Advancing Contact Angle (θa) with Water | Key Findings |
| Cyclopentanethiol | Au(111) | Not Reported | Not Reported | Forms ordered monolayers. koreascience.kr |
| ω-Cyclopropylalkanethiols | Au | Varies with chain length | Exhibits "odd-even" effect in wettability | Ring orientation varies with chain length. nih.gov |
| ω-(3-Thienyl)alkanethiols | Au | 6.7 - 17.9 | Not Reported | Densely packed, well-ordered monolayers. surfacesciencelab.com |
| Aliphatic Dithiocarboxylic Acids | Au | Varies | 115° (hydrophobic) | Forms highly oriented monolayer films. |
These data suggest that the incorporation of the (1-methoxycyclopentyl) moiety could lead to the formation of well-ordered, hydrophobic monolayers with tunable properties, making this compound a promising precursor for a new class of functional materials.
Synthetic Applications in Retrosynthetic Analysis
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. researchgate.net The presence of a thiol group in a target molecule immediately suggests a key disconnection at the carbon-sulfur bond. youtube.com In the case of a molecule containing the (1-methoxycyclopentyl)methylthio moiety, the primary retrosynthetic step would be the disconnection of the sulfide (B99878) linkage.
This disconnection leads to two key synthons: a this compound synthon and an electrophilic partner. The synthetic equivalent of the thiol synthon is, of course, this compound itself. The electrophilic partner would typically be an alkyl halide or a similar substrate capable of undergoing nucleophilic substitution.
The synthesis of the this compound precursor itself can be envisioned through several established routes for thiol synthesis. ias.ac.in A plausible approach involves the conversion of a corresponding alcohol, (1-methoxycyclopentyl)methanol (B1374382), to a leaving group (e.g., a tosylate or halide), followed by displacement with a sulfur nucleophile such as thiourea (B124793) or sodium hydrosulfide (B80085). libretexts.org
The (1-methoxycyclopentyl)methanol precursor can, in turn, be derived from cyclopentanone (B42830). The addition of a methoxy-magnesium halide (a Grignard reagent) or a similar organometallic species to cyclopentanone would yield 1-methoxycyclopentanol. Subsequent functional group manipulation, such as a one-carbon homologation, would lead to the desired (1-methoxycyclopentyl)methanol.
The strategic utility of this compound in retrosynthesis is further enhanced by the stereochemical information embedded in the cyclic ether. The rigid cyclopentyl ring and the defined position of the methoxy group can be exploited to control the stereochemistry of adjacent centers in the target molecule, a crucial aspect in the synthesis of complex natural products and pharmaceuticals.
The following table outlines a plausible retrosynthetic analysis for a hypothetical target molecule incorporating the (1-methoxycyclopentyl)methylthio moiety.
| Target Molecule | Retrosynthetic Disconnection | Key Synthons | Potential Starting Materials |
| R-S-CH₂-(1-methoxycyclopentyl) | C-S bond | R⁺ and ⁻S-CH₂-(1-methoxycyclopentyl) | R-X (alkyl halide) and this compound |
| This compound | C-S bond | (1-Methoxycyclopentyl)methyl⁺ and SH⁻ | (1-Methoxycyclopentyl)methanol |
| (1-Methoxycyclopentyl)methanol | C-C bond | 1-Methoxycyclopentyl⁻ and CH₂O | 1-Methoxycyclopentanol and a C1 source |
| 1-Methoxycyclopentanol | C-O and C-C bonds | Cyclopentanone and MeO⁻ | Cyclopentanone and a methanol-derived nucleophile |
This systematic deconstruction highlights the central role of this compound as a valuable building block, offering a convenient entry point to a range of complex molecular targets.
Investigation of Derivatives and Structural Analogs of 1 Methoxycyclopentyl Methanethiol
Synthesis and Reactivity of Functionalized (1-Methoxycyclopentyl)methanethiol Derivatives
The synthesis of functionalized derivatives of this compound allows for a systematic investigation of how different substituents impact the compound's properties.
The introduction of halogens (F, Cl, Br, I) onto the cyclopentane (B165970) ring or the methyl group can significantly alter the reactivity of the thiol group. The synthesis of such analogs can be conceptually approached through various synthetic strategies. For instance, halogenation of a precursor ketone, 1-methoxycyclopentanecarbaldehyde, could be a viable route, followed by conversion of the aldehyde to the thiol.
The reactivity of these halogenated analogs is expected to be influenced by the electron-withdrawing nature of the halogens. This can affect the acidity of the thiol proton (pKa) and the nucleophilicity of the corresponding thiolate.
Table 1: Predicted Influence of Halogenation on the Properties of this compound Analogs
| Position of Halogen | Expected Effect on Thiol pKa | Expected Effect on Thiolate Nucleophilicity |
| 2-position of cyclopentyl ring | Increase acidity (lower pKa) | Decrease nucleophilicity |
| 3-position of cyclopentyl ring | Moderate increase in acidity | Moderate decrease in nucleophilicity |
| Methylene (B1212753) group | Significant increase in acidity | Significant decrease in nucleophilicity |
Modification of the methoxy (B1213986) group to other alkoxy groups (e.g., ethoxy, isopropoxy) would primarily impact the steric environment around the thiol. Larger alkoxy groups would be expected to hinder the approach of reactants to the sulfur atom.
Altering the cyclopentane ring, for instance, by introducing alkyl substituents or changing the ring size to a cyclobutane (B1203170) or cyclohexane, would also have profound steric and conformational effects on the reactivity of the thiol group.
Comparative Studies of Reactivity Across Structurally Related Thiols
To understand the unique properties of this compound, it is useful to compare its reactivity to structurally related thiols. Key comparators would include:
Cyclopentylmethanethiol: Lacks the 1-methoxy group, providing a baseline for the electronic and steric effects of this group.
1-Methylcyclopentanethiol: Has a methyl group instead of a methoxymethyl group, highlighting the role of the methylene spacer.
Neopentanethiol: Features a sterically demanding tert-butyl group, offering a comparison for steric hindrance.
Reactivity could be assessed in various standard thiol reactions, such as disulfide formation, Michael additions, and reactions as a nucleophile in substitution reactions. The rates and equilibrium positions of these reactions would provide quantitative measures of reactivity.
Structure-Reactivity Relationship Analysis for this compound Derivatives
A systematic analysis of the relationship between the structure of these derivatives and their observed reactivity can lead to the development of a predictive model. Key structural parameters to consider include:
Hammett parameters (σ): For derivatives with substituents on an aromatic ring, if one were incorporated.
Taft steric parameters (Es): To quantify the steric hindrance of various substituents.
Computational modeling: To determine conformational preferences and electronic properties such as atomic charges and frontier molecular orbital energies.
These parameters can be correlated with experimentally determined reaction rates or equilibrium constants to establish a quantitative structure-activity relationship (QSAR).
Exploration of Isomeric Forms and Their Chemical Distinctions
This compound does not have any stereocenters and therefore does not exist as enantiomers or diastereomers. However, if a substituent is introduced on the cyclopentane ring (e.g., in the 2- or 3-position), stereoisomers become possible.
For example, 2-chloro-(1-methoxycyclopentyl)methanethiol can exist as two pairs of enantiomers (cis and trans isomers relative to the methoxymethyl group). These diastereomers would be expected to have different physical properties (boiling points, melting points, NMR spectra) and could exhibit different reactivities due to the different spatial relationships between the chloro and methoxymethylthiol groups.
The synthesis of these isomeric forms would likely require stereoselective methods to control the relative configuration of the substituents on the cyclopentane ring. researchgate.net The separation and characterization of these isomers would be crucial for understanding their distinct chemical properties.
Emerging Research Directions and Future Perspectives on 1 Methoxycyclopentyl Methanethiol Chemistry
Potential for Photoredox Catalysis with (1-Methoxycyclopentyl)methanethiol
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis for its ability to facilitate radical-based transformations under mild conditions. ethz.chbeilstein-journals.orgd-nb.infobeilstein-journals.org This methodology often involves the generation of a thiyl radical from a thiol precursor through a single-electron transfer (SET) process with a photo-excited catalyst. d-nb.infobeilstein-journals.org These highly reactive thiyl radicals can then participate in a variety of bond-forming reactions, such as thiol-ene and thiol-yne couplings. d-nb.info
Despite the broad utility of photoredox catalysis for activating various thiols, a review of current scientific literature reveals no specific studies on the application of this compound in this context. Research in this area has explored a wide range of aliphatic and aromatic thiols, but the reactivity and potential of this specific alicyclic methanethiol (B179389) derivative remain uninvestigated. d-nb.infonih.gov Consequently, there are no available data or detailed research findings regarding its performance, reaction scope, or mechanistic pathways under photoredox conditions.
Bioconjugation Applications of this compound
Bioconjugation chemistry utilizes specific and efficient reactions to link biomolecules, such as proteins or antibodies, with other molecular entities like drugs or imaging agents. The thiol group is a key functional handle in this field due to the high nucleophilicity of the thiolate anion, which allows for selective modification, often at cysteine residues.
A thorough search of the scientific literature indicates that this compound has not been reported in bioconjugation studies. While numerous thiol-containing molecules are employed in developing novel bioconjugation strategies, there are no documented examples of this compound being used to link with biological macromolecules. Therefore, no data exists on its reactivity, stability, or efficacy in forming bioconjugates.
Integration of this compound in Flow Chemistry Methodologies
Flow chemistry, utilizing microreactors and other continuous-flow systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. noelresearchgroup.combeilstein-journals.org This technology is increasingly applied to a wide array of chemical transformations, including those involving reactive intermediates like radicals or hazardous reagents. The synthesis and modification of sulfur-containing compounds have been successfully adapted to flow processes.
However, there is no published research detailing the use or synthesis of this compound within a flow chemistry paradigm. The potential benefits of producing or using this specific compound under continuous-flow conditions have not been explored, and thus no protocols, reaction parameters, or efficiency data are available.
Theoretical Frameworks for Predicting Novel Reactivity of Organosulfur Compounds Including this compound
Computational chemistry and theoretical frameworks, such as Density Functional Theory (DFT), are increasingly used to predict the reactivity, stability, and electronic properties of molecules. These studies provide valuable insights into reaction mechanisms and can guide the design of new experiments. Such theoretical investigations have been applied to various organosulfur compounds to understand their behavior in processes like oxidation, radical reactions, and surface interactions.
A comprehensive search of the literature found no theoretical studies specifically focused on this compound. Its electronic properties, bond dissociation energies, radical stability, and potential reactivity patterns have not been computationally modeled or reported. Therefore, no predictive data or theoretical frameworks concerning this particular compound are available to guide future experimental work.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (1-Methoxycyclopentyl)methanethiol?
- Methodological Answer : Synthesis typically involves multi-step processes, including introducing cyclopentyl and methoxy groups to a methanethiol backbone. Reaction conditions (e.g., temperature, solvent choice, and catalysts like K₂WO₄/alumina) are critical for optimizing yield and purity. For example, alkali metal promoters on alumina enhance selectivity for sulfur-containing intermediates .
Q. How can researchers determine the conformational stability of this compound?
- Methodological Answer : Advanced computational methods, such as density functional theory (DFT) with improved basis sets, are used to predict global minimum conformers. Experimental validation via rotational spectroscopy or cryogenic trapping can resolve discrepancies in dimer/trimer cluster stability .
Q. What analytical techniques are suitable for detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) or high-resolution mass spectrometry (HRMS) provides sensitivity for low-concentration detection. Pre-concentration using solid-phase microextraction (SPME) is recommended for aqueous or atmospheric samples .
Advanced Research Questions
Q. How do acid-base properties of catalysts influence the synthesis of methanethiol derivatives like this compound?
- Methodological Answer : Strong Lewis acid sites on catalysts (e.g., K₂CO₃ or KOH) increase methanol conversion rates but reduce selectivity for methanethiol. In contrast, K₂WO₄/alumina, with balanced acid-base properties, achieves >90% selectivity at moderate conversion rates (47–56%) (Table 6, ). Mechanistic studies suggest that basic sites favor C–S bond formation over competing side reactions like dimethyl sulfide production .
Q. What role does this compound play in atmospheric sulfur cycles and aerosol formation?
- Methodological Answer : Methanethiol derivatives contribute to sulfur aerosol formation, enhancing cloud albedo. Global climate models integrating satellite data estimate that such compounds amplify atmospheric sulfur by 30–70%, particularly in polar regions. Field campaigns using ocean water databases and emission maps are critical for validating these models .
Q. How can researchers resolve contradictions in experimental data on methanethiol’s biological and environmental impacts?
- Methodological Answer : Contradictions (e.g., methanethiol’s role in climate cooling vs. industrial toxicity) require triangulation of data from multiple methodologies:
- In vitro assays to isolate metabolic pathways (e.g., SELENBP1 enzyme activity in human cells ).
- Multi-year field studies (e.g., hydrothermal vent sampling ) to contextualize environmental contributions.
- Statistical tools like ANOVA and Dunn’s test to assess odor perception interactions (e.g., methanethiol suppression by β-ionone ).
Q. What are the challenges in modeling the reactivity of this compound in heterogeneous catalysis?
- Methodological Answer : The compound’s sulfhydryl (-SH) group exhibits dual nucleophilic/electrophilic behavior, complicating mechanistic predictions. Hybrid QM/MM simulations and isotopic labeling (e.g., ³⁴S tracing) can clarify reaction pathways. For example, sulfonyl chloride intermediates may form via radical mechanisms under UV irradiation .
Q. How do genetic factors influence methanethiol metabolism in biological systems?
- Methodological Answer : Mutations in the SELENBP1 gene disrupt methanethiol oxidase activity, leading to systemic accumulation (e.g., chronic halitosis). CRISPR-Cas9 knockout models and proteomic profiling of patient-derived cells (e.g., skin fibroblasts) validate these pathways. Dietary interventions (low-sulfur diets) are interim solutions for affected individuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
